molecular formula C13H14N2O2S2 B5911320 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide

Cat. No.: B5911320
M. Wt: 294.4 g/mol
InChI Key: CBZPVLADEAVQPF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a thiophene ring and a sulfonamide group, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC). The resulting product is then purified through filtration and washing with water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor cells’ ability to regulate pH, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial growth by inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide is unique due to its specific structure, which includes a thiophene ring and a sulfonamide group. This combination imparts distinct biological activities, making it a valuable compound for medicinal chemistry research. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms highlights its potential as a targeted anticancer agent .

Properties

IUPAC Name

2-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-10-6-3-4-8-13(10)19(16,17)15-14-11(2)12-7-5-9-18-12/h3-9,15H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPVLADEAVQPF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NN=C(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)N/N=C(\C)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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